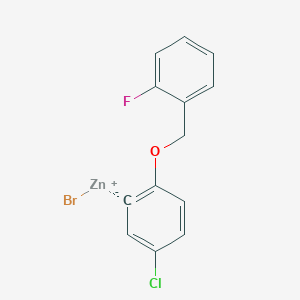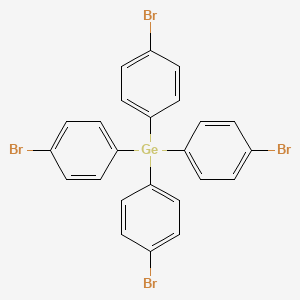
4-Cyclopentyloxy-2,6-dimethylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE typically involves the reaction of 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYL BROMIDE with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYL BROMIDE+Zn→4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.
化学反応の分析
Types of Reactions
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Catalysts: Palladium and nickel catalysts are often used in transmetalation reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying biological pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition and transmetalation, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.
類似化合物との比較
Similar Compounds
- 4-METHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-ETHOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
- 4-PROPYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE
Uniqueness
4-CYCLOPENTYLOXY-2,6-DIMETHYLPHENYLZINC BROMIDE is unique due to its specific substituent, the cyclopentyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules, where precise control over reaction outcomes is essential.
特性
分子式 |
C13H17BrOZn |
|---|---|
分子量 |
334.6 g/mol |
IUPAC名 |
bromozinc(1+);1-cyclopentyloxy-3,5-dimethylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-10-7-11(2)9-13(8-10)14-12-5-3-4-6-12;;/h8-9,12H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
TUSYALSBRDNOHY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=[C-]1)C)OC2CCCC2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


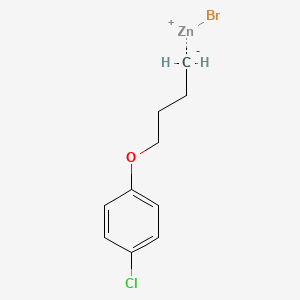

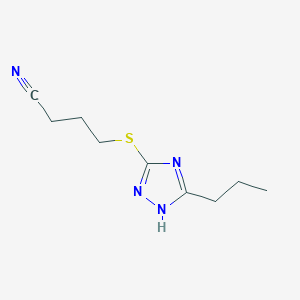
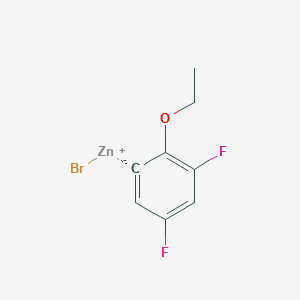
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
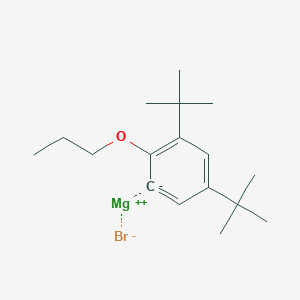

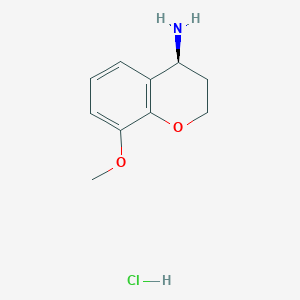

![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)

![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
